N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine
CAS No.: 1040689-67-5
Cat. No.: VC2641636
Molecular Formula: C14H23NO2
Molecular Weight: 237.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1040689-67-5 |
---|---|
Molecular Formula | C14H23NO2 |
Molecular Weight | 237.34 g/mol |
IUPAC Name | N-[2-(2-methoxyphenoxy)propyl]-2-methylpropan-2-amine |
Standard InChI | InChI=1S/C14H23NO2/c1-11(10-15-14(2,3)4)17-13-9-7-6-8-12(13)16-5/h6-9,11,15H,10H2,1-5H3 |
Standard InChI Key | HHDLYSFZKOAIEK-UHFFFAOYSA-N |
SMILES | CC(CNC(C)(C)C)OC1=CC=CC=C1OC |
Canonical SMILES | CC(CNC(C)(C)C)OC1=CC=CC=C1OC |
Introduction
Chemical Structure and Physical Properties
N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine consists of a propanamine backbone functionalized with a tert-butyl group at the nitrogen position and a 2-methoxyphenoxy group at the 2-position of the propane chain. The compound features several key functional groups that contribute to its chemical behavior and potential applications.
Basic Identification Data
Parameter | Value |
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CAS Number | 1040689-67-5 |
Molecular Formula | C₁₄H₂₃NO₂ |
Molecular Weight | 253.34 g/mol |
SMILES Notation | CC(CNC(C)(C)C)OC1=CC=CC=C1OC |
Appearance | Not specified in available literature |
Physical State | Likely a solid at room temperature |
Structural Features
The compound contains several key structural elements:
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A tert-butyl group attached to the amine nitrogen
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A 2-methoxyphenoxy group at the 2-position of the propane chain
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A chiral center at the 2-position of the propanamine backbone
The presence of both the tert-butyl group and the methoxyphenoxy moiety gives the compound interesting physicochemical properties, including potential hydrogen bonding capabilities through the ether oxygens and the secondary amine .
Chemical Properties and Reactivity
The chemical behavior of N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine can be inferred from its functional groups and similar compounds.
Reactivity of Functional Groups
Functional Group | Expected Reactivity |
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Secondary Amine | Nucleophilic, can undergo N-alkylation, acylation, or form salts with acids |
Ether Linkages (2) | Relatively stable under neutral conditions, susceptible to cleavage by strong acids |
Aromatic Ring | Can undergo electrophilic aromatic substitution reactions |
tert-Butyl Group | Provides steric hindrance around the nitrogen atom |
Stability Considerations
The compound likely exhibits:
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Good stability under neutral conditions
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Sensitivity to oxidation at the amine position
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Potential hydrolytic sensitivity at the ether linkages under acidic conditions
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Relative stability against base-catalyzed degradation
Type | Expected Chemical Shifts and Features |
---|---|
¹H NMR | - tert-Butyl singlet (~1.0-1.2 ppm) - Methoxy singlet (~3.7-3.9 ppm) - Methine proton at chiral center (~3.8-4.2 ppm) - Aromatic protons (~6.8-7.2 ppm) - N-H signal (variable, ~1-2 ppm) |
¹³C NMR | - tert-Butyl carbons (~28-30 ppm) - Quaternary tert-butyl carbon (~50-52 ppm) - Methoxy carbon (~55-56 ppm) - Aromatic carbons (~110-155 ppm) |
Applications and Research Uses
Based on its structure and relation to other similar compounds, N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine may have several potential applications.
Related Research Areas
The phenoxypropanamine backbone is found in several compounds of pharmacological interest, particularly in cardiovascular medicines. The 2-methoxyphenoxy group specifically appears in compounds with various biological activities .
Related Compounds and Structural Analogs
Several compounds share structural similarities with N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine, providing context for its potential properties and applications.
Structural Analogs
Structure-Activity Relationships
The presence of both the tert-butyl group and the methoxyphenoxy moiety may confer unique properties compared to its structural analogs:
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The tert-butyl group typically enhances lipophilicity and provides steric bulk around the nitrogen atom
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The 2-methoxyphenoxy group introduces hydrogen bond acceptor capabilities and may influence receptor interactions in biological systems
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The chiral center at the 2-position creates potential for stereoselectivity in interactions
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